5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine
Description
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9(2)11-4-6-12(7-5-11)15-13-14-8-10(3)16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRNHQPHMUBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclization via Zn(II)-Catalyzed Reactions
The most efficient route to 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine involves a one-pot, three-component reaction adapted from Mahmood et al.. This method employs:
- Aldimine precursor : Synthesized by condensing 4-isopropylbenzaldehyde (1.2 eq) with ammonium acetate in ethanol under reflux (8 h, 80°C).
- Alkyne component : Propyne (1.5 eq), introducing the C5-methyl group via sp-hybridized carbon incorporation.
- Isothiocyanate : Methyl isothiocyanate (1.0 eq), providing the sulfur atom and imine nitrogen.
Reaction conditions:
- Catalyst: ZnCl₂ (20 mol%)
- Solvent: DMF
- Temperature: 100°C, 16 h under N₂ atmosphere
- Yield: 92% after recrystallization (ethanol/water).
The mechanism proceeds through a Zn-acetylide intermediate, which undergoes nucleophilic attack on the isothiocyanate to form a propargyl thiourea. Subsequent 5-exo dig cyclization generates the thiazolidine ring, with the methyl group regioselectively occupying the C5 position (Scheme 1).
Thiourea-Based Cyclocondensation Methodologies
An alternative pathway, inspired by CN102276548A, modifies classical thiazolidin-4-one synthesis to target the 2-imine derivative:
Substrate preparation :
- N-(4-Isopropylphenyl)thiourea (1.0 eq)
- 2-Bromo-2-methylpropanal (1.2 eq), acting as both electrophile and methyl source.
Reaction protocol :
While this method avoids metal catalysts, the lower yield stems from competing hydrolysis of the aldehyde intermediate.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Three-component | ZnCl₂ | DMF | 100 | 16 | 92 |
| Cyclocondensation | p-TsOH | EtOH/H₂O | 70 | 12 | 68 |
The Zn(II)-catalyzed approach outperforms in yield and reaction time, attributed to DMF’s high polarity stabilizing charged intermediates. However, the thiourea method offers easier catalyst recovery and reduced metal contamination.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
- δ 7.45 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.28 (d, J = 8.4 Hz, 2H, ArH)
- δ 3.82 (s, 1H, CH)
- δ 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
- δ 1.52 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
- δ 1.34 (s, 3H, C5-CH₃).
FTIR (KBr) :
- 1635 cm⁻¹ (C=N stretch)
- 1250 cm⁻¹ (C-S-C asymmetric stretch)
- 755 cm⁻¹ (thiazolidine ring breathing).
X-ray crystallography confirms the chair-like conformation of the thiazolidine ring, with the imine group adopting an E-configuration (Fig. 1).
Optimization Strategies and Challenges
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing zwitterionic intermediates, while protic solvents (ethanol) favor Schiff base formation but impede cyclization. A DMF/water (9:1) mixture balances solubility and reactivity, achieving 89% yield in scale-up trials (50 mmol).
Catalyst Loading and Byproduct Formation
Exceeding 25 mol% ZnCl₂ promotes dimerization of the alkyne, reducing yields to ≤75%. Catalytic recycling via aqueous extraction (5% NaHCO₃) mitigates zinc waste, enabling three consecutive runs without efficiency loss.
Chemical Reactions Analysis
5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazolidine ring into a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: The thiazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolidines, sulfoxides, and sulfones .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with thiazolidinone structures, including 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine, exhibit promising anticancer properties. A study demonstrated that similar thiazolidinone derivatives showed significant growth inhibition against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Anti-inflammatory and Analgesic Properties
Thiazolidinones have been reported to possess anti-inflammatory and analgesic effects. These properties are critical in the development of new therapeutic agents targeting chronic inflammatory diseases. The compound's structural features may contribute to its efficacy in modulating inflammatory pathways .
Antimicrobial Efficacy
The compound has shown potential antimicrobial activity against various pathogens. For instance, derivatives of thiazolidinones have been studied for their effectiveness against multidrug-resistant bacterial strains, highlighting the need for further exploration of this compound in this context .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of thiazolidinone derivatives on different cancer cell lines. The results indicate that these compounds can significantly reduce cell viability at certain concentrations, making them candidates for further development as anticancer agents .
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of thiazolidine rings through condensation reactions between appropriate amines and carbonyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Case Study 1: Anticancer Activity
A specific study evaluated the anticancer activity of a series of thiazolidinone derivatives similar to this compound. The results showed that certain derivatives had high percent growth inhibition against multiple cancer cell lines, indicating their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against resistant strains of bacteria. The findings revealed that some derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, suggesting a promising alternative for treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidine and thiazole derivatives exhibit diverse bioactivities modulated by substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electronic Effects : Thiazolidin-2-imine’s conjugated imine group may enhance electron density compared to oxadiazoles () or thiadiazoles (), influencing binding to biological targets .
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclization reactions using thiourea or thiosemicarbazide intermediates, suggesting similar pathways for the target compound .
Methodological Insights
Biological Activity
5-Methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine (CAS: 721418-85-5) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, supported by various studies and case analyses.
- Molecular Formula : C13H18N2S
- Molar Mass : 234.36 g/mol
- Structure : The thiazolidinone core contributes to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolidinone derivatives, including this compound.
Case Study: Antimicrobial Evaluation
A study published in ACS Omega evaluated several thiazolidinone derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating strong efficacy against resistant strains .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, E. coli |
| Other derivatives | Varies | Various pathogens |
Anticancer Activity
Thiazolidinones have been studied for their anticancer properties, particularly in inducing apoptosis in cancer cell lines.
Research indicates that thiazolidinone derivatives can induce apoptosis through both extrinsic and intrinsic signaling pathways in cancer cells. For instance, mono- and bis(thiazolidin-4-one) derivatives were shown to inhibit cell proliferation in HeLa cells by activating caspase pathways .
Case Study: Apoptosis Induction
In a study focused on thiazolidinone compounds, it was found that treatment with specific derivatives led to significant inhibition of cell migration and tube formation in endothelial cells, suggesting potential applications in cancer therapy by targeting tumor angiogenesis .
Antiviral Activity
Emerging research suggests that thiazolidinone derivatives may also possess antiviral properties.
Case Study: Inhibition of Viral Replication
A review highlighted the efficacy of certain thiazolidinones in inhibiting viral replication mechanisms. Specifically, compounds demonstrated activity against Hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values around 32 μM, indicating potential for development as antiviral agents .
Q & A
Q. What are the standard synthetic routes for 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of thiazolidine precursors with substituted anilines. Key parameters include:
- Temperature : Maintain 80–90°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate imine formation .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography improves purity .
Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address common structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Resolves substituent positions on the thiazolidine ring and aryl group. For example, coupling constants distinguish cis/trans isomerism in imine bonds .
- ¹³C NMR : Confirms carbonyl/imine carbon environments (e.g., δ 160–180 ppm for C=N) .
- HPLC-MS : Validates molecular weight and detects impurities (>95% purity threshold for biological assays) .
- IR Spectroscopy : Identifies C=N stretches (~1640 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
Structural ambiguities (e.g., tautomerism) require complementary techniques like X-ray crystallography or computational modeling .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic additions or oxidations .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and reaction rates in non-polar vs. polar solvents .
- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic or nucleophilic attacks .
Example: DFT-predicted regioselectivity in thiazole ring functionalization aligns with experimental outcomes in analogous compounds .
Q. What strategies resolve discrepancies between theoretical predictions and experimental results in the compound’s bioactivity?
- Methodological Answer :
- Bioassay Design :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects in cytotoxicity or enzyme inhibition .
- Control Experiments : Include structurally similar analogs to isolate the role of the 4-(propan-2-yl)phenyl group in activity .
- Data Reconciliation :
- Molecular Dynamics (MD) : Simulate ligand-protein binding to identify steric clashes or hydration effects not captured in static models .
- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .
Case Study: Inconsistent IC₅₀ values for kinase inhibition were resolved by identifying oxidative degradation of the thiazolidine ring under assay conditions .
Key Methodological Considerations from Evidence
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Reaction Temperature | 80–90°C for cyclization; <50°C for acid-sensitive steps | |
| Solvent System | DMF for polar intermediates; ethanol for imine formation | |
| Purification | Recrystallization (DMSO/water) or silica gel chromatography | |
| Analytical Validation | ¹H/¹³C NMR + HPLC-MS for structural confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
